Cas no 1797739-69-5 (8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)
![8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone structure](https://ja.kuujia.com/scimg/cas/1797739-69-5x500.png)
8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 化学的及び物理的性質
名前と識別子
-
- 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone
-
- インチ: 1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2
- InChIKey: YIDZRURYGJVSMK-UHFFFAOYSA-N
- ほほえんだ: C(N1C2CCC1C=CC2)(C1=CC=C(OC(F)(F)F)C=C1)=O
じっけんとくせい
- 密度みつど: 1.322±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 371.1±42.0 °C(Predicted)
- 酸性度係数(pKa): -1.84±0.20(Predicted)
8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-2614-5μmol |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-2μmol |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-15mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-20μmol |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-2mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-4mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-2614-10μmol |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-5mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2614-1mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6471-2614-20mg |
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene |
1797739-69-5 | 90%+ | 20mg |
$148.5 | 2023-04-25 |
8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanoneに関する追加情報
Professional Introduction to Compound with CAS No. 1797739-69-5 and Product Name: *8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone*
The compound with the CAS number 1797739-69-5 and the product name 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex bicyclic structure and functional groups, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both an azabicyclo[3.2.1]octane core and a phenyl ring substituted with a trifluoromethoxy group makes it a versatile scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit pharmacological activity. The bicyclic structure of this compound not only contributes to its unique chemical properties but also offers a scaffold that can be modified to enhance its biological activity. The azabicyclo[3.2.1]octane moiety is particularly noteworthy, as it has been shown to exhibit properties that are conducive to drug-like characteristics, such as metabolic stability and oral bioavailability.
The phenyl ring substituent at the 8-position of the bicyclic core is further modified with a trifluoromethoxy group, which is known to enhance the lipophilicity and binding affinity of pharmaceutical compounds. This modification has been widely used in the development of drugs that target specific receptors or enzymes, improving their efficacy and selectivity. The combination of these structural features makes 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of heterocyclic compounds in drug design. The compound in question has been subjected to various computational and experimental studies to elucidate its interaction with biological targets. These studies have revealed that the compound exhibits binding affinity to several enzymes and receptors, suggesting potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, has been crucial in achieving the desired molecular architecture. These synthetic methodologies not only contribute to the efficiency of production but also allow for the introduction of additional functional groups or modifications, expanding the scope of potential applications.
In addition to its pharmacological potential, this compound has also been explored for its chemical diversity and reactivity. The presence of both electrophilic and nucleophilic centers in its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have leveraged these properties to develop novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.
The impact of this compound on drug discovery is further underscored by its incorporation into various preclinical studies. These studies have demonstrated promising results in models of disease relevant to its intended therapeutic areas. The compound's ability to modulate key biological pathways has opened up new avenues for therapeutic intervention, paving the way for future clinical trials and potential market approval.
The development of novel pharmaceutical compounds is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone exemplifies how advances in synthetic chemistry can drive innovation in drug discovery. By understanding the structural features that contribute to its biological activity, researchers can design more effective therapies that address unmet medical needs.
Looking ahead, the continued exploration of this compound and its derivatives holds great promise for advancing our understanding of disease mechanisms and developing new treatments. As computational methods improve and synthetic techniques become more sophisticated, the possibilities for modifying this scaffold are virtually limitless. This underscores the importance of investing in research that not only explores new compounds but also refines methodologies for their efficient production.
In conclusion, the compound with CAS number 1797739-69-5 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of an azabicyclo[3.2.1]octane core with a phenyl ring substituted with a trifluoromethoxy group provides a versatile scaffold for drug discovery efforts aimed at addressing various diseases.
1797739-69-5 (8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone) 関連製品
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 2593-27-3(2-bromo-N-hydroxybenzamide)
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)




